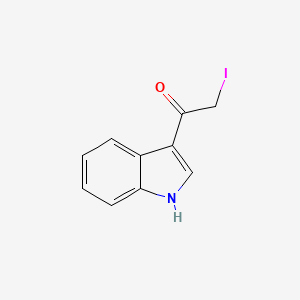

1-(1H-吲哚-3-基)-2-碘-乙酮

描述

“1-(1H-Indol-3-yl)-2-iodo-ethanone” is a compound that belongs to the class of organic compounds known as n-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position . The formula of this compound is C10H9NO .

Synthesis Analysis

The synthesis of indole derivatives has been reported in several studies. For instance, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . These compounds are used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties . Another study reported the synthesis of novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles from the addition of indole to a variety of aldehydes under neat conditions .Molecular Structure Analysis

The molecular structure of indole derivatives has been studied using various methods. For example, the conformational space of 1H-Indole-3-Acetic Acid (IAA) was scanned using molecular dynamics at semiempirical level, and complemented with functional density calculations at B3LYP/6-31G** level .Chemical Reactions Analysis

Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .科学研究应用

抗菌和抗真菌活性

- 一项研究合成了新的 1H-吲哚衍生物,发现对一系列病原体(包括黑曲霉和白色念珠菌)具有显着的抗菌和抗真菌活性 (应用纳米生物科学快报,2020 年)。

- 另一项研究工作合成了新型基于吲哚的 1,3,4-恶二唑,并报告了它们的潜在抗菌和抗真菌活性 (国际生物医学研究杂志,2014 年)。

抗炎和镇痛特性

- 关于一些新的查耳酮衍生物作为抗炎剂的合成和生物学评估的研究揭示了 1-(1H-吲哚-3-基)-2-碘-乙酮衍生物在该领域的潜力 (当前药物发现技术,2022 年)。

- 一项研究专注于合成和表征新的 1-(1H-吲哚-1-基)乙酮衍生物,用于其 COX-2 酶抑制,证明了它们的镇痛和抗炎活性 (药物设计与发现快报,2022 年)。

抗氧化特性

- 新型 3-(2-取代)-1H-吲哚-3-基)-1-(噻吩-2 基)丙-2-烯-1-酮查耳酮衍生物的合成和表征已进行,显示出优异的抗氧化活性 (贝尼苏伊夫大学基础与应用科学杂志,2016 年)。

神经保护和 NMDA 受体相互作用

- 一项研究合成了和表征了 3-取代-1H-吲哚作为含 GluN2B 的 N-甲基-D-天冬氨酸受体的配体,表明潜在的神经保护作用 (生物有机与药物化学,2014 年)。

聚合物的合成和催化应用

- 使用光化学方法合成聚(2,2',3,3'-吲哚)的研究表明在聚合物化学中的应用 (俄罗斯化学公报,2012 年)。

合成用于各种应用的新型衍生物

- 各种研究合成了 1-(1H-吲哚-3-基)-2-碘-乙酮的新型衍生物,用于各种应用,包括光物理性质和雌激素受体结合亲和力 (生物有机化学,2006 年)。

未来方向

作用机制

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can modulate the receptor’s activity and trigger a cascade of biochemical reactions.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific targets that the compound interacts with.

Result of Action

Given the broad range of biological activities associated with indole derivatives, the compound could potentially influence a variety of cellular processes .

属性

IUPAC Name |

1-(1H-indol-3-yl)-2-iodoethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABAZUKHVXELTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

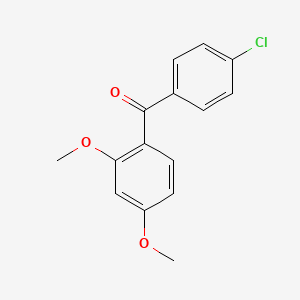

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B3145477.png)

![2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione](/img/structure/B3145542.png)